

# Technical Support Center: Overcoming Purification Challenges of Polar Nucleoside Analogues

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	6-(4-Morpholino)-9-( $\beta$ -D-ribofuranosyl)-9H-purine
CAS No.:	52940-48-4
Cat. No.:	B3053309

[Get Quote](#)

Welcome to the Technical Support Center for the purification of polar nucleoside analogues. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-elusive compounds. The inherent polarity of nucleoside analogues, crucial for their biological activity, presents a unique set of purification hurdles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to navigate these complexities with confidence.

## Introduction: The Polarity Paradox

Polar nucleoside analogues are a cornerstone of antiviral and anticancer therapies.<sup>[1][2][3]</sup> Their hydrophilicity, driven by hydroxyl, amino, and phosphate groups, is a double-edged sword. While it facilitates interaction with biological targets, it complicates purification by conventional methods like reversed-phase chromatography, where these compounds often exhibit poor retention and elute with polar impurities.<sup>[4][5]</sup> This guide will explore advanced and alternative strategies to achieve the high purity required for downstream applications.

## Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of polar nucleoside analogues in a question-and-answer format.

### Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar nucleoside analogue shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is a classic challenge with polar compounds in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase over the nonpolar stationary phase.<sup>[5]</sup> Here are several strategies to enhance retention:

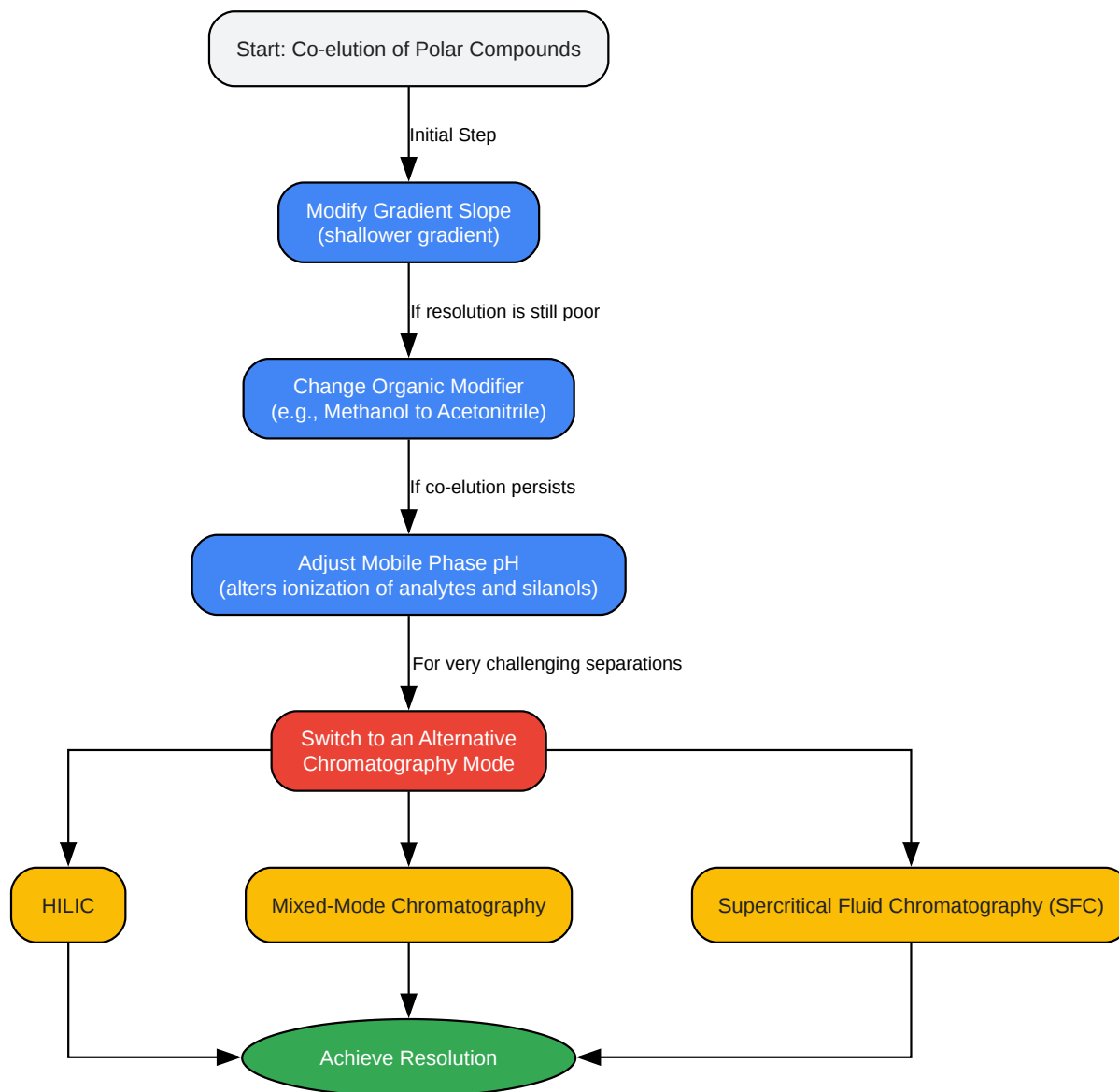
- **Increase Mobile Phase Polarity:** If you are not already using a 100% aqueous mobile phase, gradually increase the aqueous portion. Modern RP columns, often labeled "AQ" or with polar endcapping, are designed to be stable in highly aqueous conditions without phase collapse.<sup>[4]</sup>
- **Employ a More Polar Stationary Phase:** Consider a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity for polar analytes.<sup>[6]</sup>
- **Use Ion-Pairing Agents:** For ionizable nucleoside analogues, adding an ion-pairing reagent to the mobile phase can significantly increase retention.<sup>[7][8]</sup> These reagents, such as trifluoroacetic acid (TFA) for acidic compounds or triethylamine (TEA) for basic compounds, form a neutral complex with the analyte, which has a higher affinity for the nonpolar stationary phase.<sup>[9]</sup>
- **Consider Hydrophilic Interaction Liquid Chromatography (HILIC):** If the above strategies fail, your compound may be too polar for reversed-phase. HILIC is an excellent alternative designed specifically for the retention of highly polar compounds.<sup>[10][11][12][13]</sup>

### Issue 2: Co-elution with Polar Impurities

Q: My nucleoside analogue co-elutes with impurities of similar polarity. How can I improve the resolution?

A: Achieving separation between structurally similar polar compounds requires optimizing selectivity. Here's a decision-making workflow:

DOT Diagram: Optimizing Selectivity for Co-eluting Polar Compounds



[Click to download full resolution via product page](#)

Caption: Decision tree for improving the resolution of co-eluting polar compounds.

- **Modify the Gradient:** A shallower gradient can improve the separation of closely eluting peaks.
- **Change the Organic Modifier:** Switching between acetonitrile and methanol can alter selectivity due to different interactions with the stationary phase and analytes.
- **Adjust pH:** For ionizable compounds, modifying the mobile phase pH can change their charge state and retention, leading to improved separation.
- **Explore Alternative Chromatographic Modes:**
  - **HILIC:** This technique utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. Retention is based on hydrophilic partitioning, offering a completely different selectivity compared to reversed-phase.[\[10\]](#)[\[11\]](#)[\[14\]](#)
  - **Mixed-Mode Chromatography:** These columns combine reversed-phase and ion-exchange or HILIC functionalities on a single stationary phase.[\[7\]](#)[\[15\]](#)[\[16\]](#) This allows for tunable selectivity by adjusting mobile phase parameters like pH and ionic strength.[\[8\]](#)
  - **Supercritical Fluid Chromatography (SFC):** SFC uses supercritical CO<sub>2</sub> as the primary mobile phase, often with a polar co-solvent. It can provide unique selectivity for polar compounds and is a greener alternative to normal-phase chromatography.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

## Issue 3: Degradation of the Nucleoside Analogue During Purification

Q: I suspect my nucleoside analogue is degrading on the column. What are the common causes and how can I prevent this?

A: Degradation can be a significant issue, especially with acid- or base-labile protecting groups or glycosidic bonds.

- **pH-Related Degradation:** The silica backbone of many columns can be acidic, and mobile phase additives can also contribute to degradation.

- Solution: Use a buffered mobile phase to maintain a neutral pH. Consider using columns with a more inert base material, such as hybrid silica or polymer-based columns.
- Metal Chelation: Residual metal ions in the silica matrix or from the HPLC system can sometimes catalyze degradation.
  - Solution: Use a column with high-purity silica or one that has been specifically treated to minimize metal content. Adding a small amount of a chelating agent like EDTA to the mobile phase can also be beneficial, although this is not always compatible with mass spectrometry.
- On-Column Hydrolysis: Some protecting groups can be labile.
  - Solution: Ensure your purification conditions are compatible with the stability of your compound. This may involve using neutral pH mobile phases and avoiding harsh additives.

## Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude nucleoside analogue sample?

A1: Impurities often stem from the synthetic route.[\[21\]](#)[\[22\]](#) Common impurities include:

- Unreacted starting materials and reagents.
- By-products from incomplete reactions: For example, failure sequences in oligonucleotide synthesis.[\[23\]](#)
- Isomers: Including anomers and regioisomers.[\[24\]](#)
- Products of protecting group side reactions: Such as adducts formed from the cleavage of protecting groups.[\[23\]](#)
- Degradation products: Formed during the reaction or work-up, such as depurination by-products.[\[23\]](#)

Q2: When should I consider using Boronate Affinity Chromatography?

A2: Boronate affinity chromatography is a highly specific technique for purifying nucleosides and their analogues that contain a cis-diol moiety, typically in the ribose sugar.[25][26][27] The boronic acid ligand on the stationary phase forms a reversible covalent bond with the cis-diols at high pH, allowing for selective retention.[28] The captured nucleosides are then eluted by lowering the pH.[28] This method is excellent for selectively isolating ribonucleosides from a complex mixture.[25]

Q3: Can I use Solid-Phase Extraction (SPE) for initial cleanup?

A3: Yes, SPE is a valuable tool for sample cleanup and enrichment prior to HPLC.[28][29][30] For polar nucleoside analogues, you can use:

- Reversed-Phase SPE: To remove more nonpolar impurities. The polar analyte will likely be in the flow-through or elute with a weak organic solvent.
- Ion-Exchange SPE: To capture charged nucleoside analogues (e.g., nucleotides) while allowing neutral impurities to pass through.[29][31][32]
- HILIC SPE: A newer approach that can be very effective for enriching highly polar compounds from a less polar matrix.[33]

Q4: Is recrystallization a viable purification method for polar nucleoside analogues?

A4: Recrystallization can be a powerful and scalable purification technique if a suitable solvent system can be found.[21][34] However, the high polarity of many nucleoside analogues can make finding a single solvent that provides good solubility at high temperatures and poor solubility at low temperatures challenging.[35] Often, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) is required.[36] It is often used as a final purification step after chromatography.[37]

## Experimental Protocols

### Protocol 1: HILIC for the Purification of a Highly Polar Nucleoside Analogue

This protocol provides a starting point for developing a HILIC purification method.

- Column Selection:
  - Start with an amide- or diol-based HILIC column. These offer good retention for a wide range of polar compounds.
- Mobile Phase Preparation:
  - Mobile Phase A: 95:5 (v/v) Water/Acetonitrile with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.
  - Mobile Phase B: 95:5 (v/v) Acetonitrile/Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.
- Gradient Elution:
  - Equilibrate the column with 95% B for at least 10 column volumes.
  - Inject the sample dissolved in a solvent similar to the initial mobile phase (e.g., 90% acetonitrile).
  - Run a linear gradient from 95% B to 50% B over 20-30 minutes.
  - Hold at 50% B for 5 minutes.
  - Return to 95% B and re-equilibrate.
- Optimization:
  - Adjust the gradient slope to improve the separation of closely eluting peaks.
  - Vary the buffer concentration and pH to fine-tune selectivity.

## Protocol 2: Mixed-Mode Chromatography (Reversed-Phase/Anion-Exchange) for an Acidic Nucleoside Analogue

This protocol is suitable for polar compounds that also carry a negative charge (e.g., nucleotide analogues).

- Column Selection:
  - Choose a mixed-mode column with both C18 and anion-exchange functionalities.
- Mobile Phase Preparation:
  - Mobile Phase A: Water with 20 mM Ammonium Acetate, pH 5.0.
  - Mobile Phase B: Acetonitrile.
- Gradient Elution:
  - Equilibrate the column with 5% B.
  - Inject the sample dissolved in the initial mobile phase.
  - Run a linear gradient from 5% B to 50% B over 30 minutes.
- Optimization:
  - Selectivity Tuning: The power of mixed-mode chromatography lies in its tunable selectivity. [\[7\]](#)[\[15\]](#)
    - To increase retention: Decrease the pH (for stronger anion exchange) or increase the buffer concentration (to reduce ionic interactions and increase hydrophobic retention).
    - To decrease retention: Increase the pH or decrease the buffer concentration.

Table 1: Comparison of Chromatographic Techniques for Polar Nucleoside Analogue Purification

Technique	Principle	Advantages	Disadvantages	Best Suited For
Reversed-Phase (RP-HPLC)	Partitioning between a polar mobile phase and a nonpolar stationary phase. [5]	Robust, reproducible, wide variety of available columns.	Poor retention for very polar compounds.	Moderately polar nucleoside analogues.
HILIC	Partitioning into a water-enriched layer on a polar stationary phase. [10][11]	Excellent retention for highly polar compounds, MS-friendly mobile phases.[12][13]	Can have longer equilibration times, sensitive to water content in the sample. [13]	Very polar, hydrophilic nucleoside analogues.
Mixed-Mode (MM-HPLC)	Combines multiple retention mechanisms (e.g., RP and ion-exchange). [15][16]	Highly tunable selectivity, can retain both polar and nonpolar compounds.[7][8]	Method development can be more complex.	Charged and polar nucleoside analogues, complex mixtures.
Boronate Affinity	Reversible covalent bonding with cis-diols.[25] [26]	Highly selective for ribonucleosides.	Limited to compounds with a cis-diol moiety.	Selective isolation of ribonucleosides. [27]
SFC	Partitioning using a supercritical fluid mobile phase.[17]	Fast, reduced solvent consumption, unique selectivity.[19] [20]	Can be challenging for very polar, water-soluble compounds without additives. [17]	Chiral separations, moderately polar compounds.[18]

## References

- Tuytten, R., et al. (2007). Role of Nitrogen Lewis Basicity in Boronate Affinity Chromatography of Nucleosides. Analytical Chemistry. Available at: [\[Link\]](#)
- Li, Y., et al. (2020). Preparation of a boronate-affinity monolithic column for adsorption of nucleosides. Analytical Methods. Available at: [\[Link\]](#)
- Tuytten, R., et al. (2007). Role of Nitrogen Lewis Basicity in Boronate Affinity Chromatography of Nucleosides. Analytical Chemistry. Available at: [\[Link\]](#)
- Demir, D., & Denizli, A. (2021). Selective recognition of nucleosides by boronate affinity organic-inorganic hybrid monolithic column. Journal of Chromatography B. Available at: [\[Link\]](#)
- LCGC International. (2014). Mixed-Mode HPLC Separations: What, Why, and How. Available at: [\[Link\]](#)
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [\[Link\]](#)
- Lemasson, E., et al. (2016). Mixed-Mode Chromatography—A Review. LCGC International. Available at: [\[Link\]](#)
- Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds. Science Spotlight - Episode 2. Available at: [\[Link\]](#)
- Waters Corporation. Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. Available at: [\[Link\]](#)
- Guo, Y. (2024). Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review. Journal of Chromatography A. Available at: [\[Link\]](#)
- ResearchGate. Boronate Affinity Chromatography. Available at: [\[Link\]](#)
- Arora, R., et al. Polar-Modified Stationary Phases: An Ideal Choice for the Analysis of Nucleotides. Available at: [\[Link\]](#)

- Lorenz, C., et al. (2021). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. International Journal of Molecular Sciences. Available at: [\[Link\]](#)
- Guo, Y., & Huang, Y. (2018). Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC). Molecules. Available at: [\[Link\]](#)
- Taylor & Francis Online. (2025). Analytical Strategies for Nucleosides and Nucleotides in Food: Advances in Sample Preparation and Separation Technologies with Emerging Challenges. Available at: [\[Link\]](#)
- Fekete, S., et al. (2025). Hydrophilic Interaction Liquid Chromatography for Oligonucleotide Therapeutics: Method Considerations. LCGC International. Available at: [\[Link\]](#)
- Bennett, R. (2020). Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale. YouTube. Available at: [\[Link\]](#)
- Taylor & Francis Online. HPLC Separation and Determination of Enantiomeric Purity of Novel Nucleoside Analogs, on Cyclodextrin Chiral Stationary Phases, Using Reversed and Polar Organic Modes. Available at: [\[Link\]](#)
- Phenomenex. (2022). Nucleobases and Nucleosides by Polar Reversed Phase HPLC (TN-1027). Available at: [\[Link\]](#)
- Bushman, L. R., et al. (2011). Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection. Journal of Chromatography B. Available at: [\[Link\]](#)
- Straube, H., & Herde, M. (2022). Purification and Analysis of Nucleotides and Nucleosides from Plants. Methods in Molecular Biology. Available at: [\[Link\]](#)
- Google Patents. (2002). US6414137B1 - Selective solvent extraction for the purification of protected nucleosides.
- KNAUER. (2025). Oligos Made Easy Part 4: HILIC for Oligonucleotide Analysis. Available at: [\[Link\]](#)

- Wang, P., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules. Available at: [\[Link\]](#)
- ResearchGate. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Available at: [\[Link\]](#)
- Hubert, C. L., & Maugh, T. H. (1985). Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. Analytical Biochemistry. Available at: [\[Link\]](#)
- Wang, P., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. MDPI. Available at: [\[Link\]](#)
- MacNeill, R. (2022). Hydrophilic-Phase Extraction: A New Avenue of Solid-Phase Extraction for Oligonucleotide Bioanalysis. LCGC International. Available at: [\[Link\]](#)
- Wikipedia. Reversed-phase chromatography. Available at: [\[Link\]](#)
- Wang, H., et al. (2021). Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates. Journal of Chromatography A. Available at: [\[Link\]](#)
- Waters Corporation. Basic Principles for Purification Using Supercritical Fluid Chromatography. Available at: [\[Link\]](#)
- ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Available at: [\[Link\]](#)
- Chromatography Today. How Good is SFC for Polar Analytes? Available at: [\[Link\]](#) SFC/how-good-is-sfc-for-polar-analytes/29452
- Gilar, M., et al. (2012). DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY. Nucleic Acid Therapeutics. Available at: [\[Link\]](#)
- University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [\[Link\]](#)

- Microsynth. Troubleshooting Guide. Available at: [\[Link\]](#)
- YouTube. (2020). Recrystallization. Available at: [\[Link\]](#)
- Lewis, W., et al. (2000). Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. *Biochemistry*. Available at: [\[Link\]](#)
- MDPI. (2023). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. Available at: [\[Link\]](#)
- Boulard, Y., & Bressanelli, S. (2021). Recapitulating Trafficking of Nucleosides Into the Active Site of Polymerases of RNA Viruses: The Challenge and the Prize. *Frontiers in Molecular Biosciences*. Available at: [\[Link\]](#)
- Guranowski, A., & Pawełkiewicz, J. (1977). Purification of a Non-Specific Nucleoside Hydrolase From Alaska Pea Seeds. *Planta*. Available at: [\[Link\]](#)
- Zaitseva, V. E., et al. (2023). Nucleoside Analogs That Inhibit SARS-CoV-2 Replication by Blocking Interaction of Virus Polymerase with RNA. *Molecules*. Available at: [\[Link\]](#)
- Biocompare. (2024). Troubleshooting Nucleic Acid Electrophoresis. Available at: [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 3. Recapitulating Trafficking of Nucleosides Into the Active Site of Polymerases of RNA Viruses: The Challenge and the Prize - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. [chromatographyonline.com](https://www.chromatographyonline.com) [[chromatographyonline.com](https://www.chromatographyonline.com)]

- [5. Reversed-phase chromatography - Wikipedia \[en.wikipedia.org\]](#)
- [6. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [7. chromatographyonline.com \[chromatographyonline.com\]](#)
- [8. youtube.com \[youtube.com\]](#)
- [9. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [10. lcms.cz \[lcms.cz\]](#)
- [11. Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography \(HILIC\): A state-of-the-art review - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [12. chromatographyonline.com \[chromatographyonline.com\]](#)
- [13. Oligos Made Easy Part 4: HILIC for Oligonucleotide Analysis \[knauer.net\]](#)
- [14. mdpi.com \[mdpi.com\]](#)
- [15. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US \[thermofisher.com\]](#)
- [16. chromatographyonline.com \[chromatographyonline.com\]](#)
- [17. m.youtube.com \[m.youtube.com\]](#)
- [18. Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [19. chromatographyonline.com \[chromatographyonline.com\]](#)
- [20. chromatographytoday.com \[chromatographytoday.com\]](#)
- [21. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [22. researchgate.net \[researchgate.net\]](#)
- [23. bocsci.com \[bocsci.com\]](#)
- [24. documents.thermofisher.com \[documents.thermofisher.com\]](#)
- [25. pubs.acs.org \[pubs.acs.org\]](#)
- [26. researchgate.net \[researchgate.net\]](#)
- [27. Selective recognition of nucleosides by boronate affinity organic-inorganic hybrid monolithic column - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)

- 28. Preparation of a boronate-affinity monolithic column for adsorption of nucleosides - Analytical Methods (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org)]
- 29. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 30. [tandfonline.com](https://tandfonline.com) [[tandfonline.com](https://tandfonline.com)]
- 31. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 32. Purification and Analysis of Nucleotides and Nucleosides from Plants - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 33. [chromatographyonline.com](https://chromatographyonline.com) [[chromatographyonline.com](https://chromatographyonline.com)]
- 34. [youtube.com](https://youtube.com) [[youtube.com](https://youtube.com)]
- 35. US6414137B1 - Selective solvent extraction for the purification of protected nucleosides - Google Patents [[patents.google.com](https://patents.google.com)]
- 36. Tips & Tricks [[chem.rochester.edu](https://chem.rochester.edu)]
- 37. Nucleoside Analogs That Inhibit SARS-CoV-2 Replication by Blocking Interaction of Virus Polymerase with RNA | MDPI [[mdpi.com](https://mdpi.com)]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Purification Challenges of Polar Nucleoside Analogues]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3053309/docs#technical-support-center-overcoming-purification-challenges-of-polar-nucleoside-analogues>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)